7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine is a complex organic compound characterized by its unique structural features, including a morpholine ring and a benzoxadiazole moiety. This compound has garnered interest in various fields of scientific research due to its potential applications in medicinal chemistry and agrochemicals. The chemical formula for this compound is with a molecular weight of approximately 220.23 g/mol .
This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and herbicidal properties. The presence of the morpholine ring enhances its solubility and bioavailability, making it an attractive candidate for pharmaceutical applications .
The synthesis of 7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine typically involves several key steps:
Specific reagents and conditions vary based on the synthetic route chosen but often include solvents such as dimethylformamide or dimethyl sulfoxide under controlled temperature conditions .
7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine can undergo several chemical transformations:
Conditions for these reactions often involve the use of solvents such as ethanol or acetonitrile under reflux conditions .
The mechanism of action for 7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine involves its interaction with specific molecular targets within biological systems. The benzoxadiazole moiety plays a crucial role in modulating enzyme activity by interacting with active sites or allosteric sites on proteins. The morpholine ring not only enhances solubility but also facilitates binding to target receptors due to its favorable steric and electronic properties.
In pharmacological contexts, this compound may exhibit activity against various enzymes or receptors involved in disease processes, although detailed studies are required to elucidate specific pathways .
Key physical and chemical properties include:
The compound is generally soluble in polar solvents like water and methanol due to the presence of polar functional groups, while exhibiting moderate stability under standard laboratory conditions .
7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine has potential applications in various scientific fields:
Research continues into optimizing its efficacy and understanding its full range of biological activities .
The structural architecture of 7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine (CAS 842964-18-5; C₁₀H₁₂N₄O₂; MW 220.23 g/mol) exemplifies a deliberate hybridization strategy combining two pharmacologically significant motifs [1] [3]. This integration exploits complementary electronic and steric properties to enhance target engagement and optimize physicochemical profiles for central nervous system (CNS) applications, particularly in neurodegenerative disease therapeutics [1] [5].
The benzo[1,2,5]oxadiazole (benzofurazan) core serves as a planar, electron-deficient π-system with significant influence on the compound's photophysical and electronic characteristics [1]. This heterocycle exhibits a reduction potential of approximately -1.2 V vs. SCE, confirming its strong electron-accepting capacity, which facilitates:
Table 1: Electronic Properties of Benzo[1,2,5]oxadiazole Motif
Property | Value/Role | Biological Consequence |
---|---|---|
Reduction Potential | -1.2 V vs. SCE | Enhanced binding to electron-rich enzyme sites |
Hammett Constant (σₘ) | 0.75 | Improved membrane permeability |
Dipole Moment | 4.2 D | Polar interactions with catalytic residues |
π-Conjugation Length | 6.8 Å | Optimal for π-stacking in hydrophobic pockets |
The morpholine ring (tetrahydro-1,4-oxazine) introduces critical pharmacodynamic and pharmacokinetic enhancements:
The benzoxadiazole scaffold is constructed via ortho-disubstituted benzene precursors through thermally controlled cyclodehydration:
Table 2: Benzoxadiazole Cyclization Method Comparison
Method | Conditions | Yield (%) | Regioselectivity (C4:C7) |
---|---|---|---|
Thermal Cyclization | SnCl₂/HCl, 0°C, 12h | 68 | 1:>20 |
Microwave-Assisted | Morpholine, DMF, 150°C, 20 min | 78 | 1:>50 |
Palladium-Catalyzed | Pd₂(dba)₃/Xantphos, 100°C, 24h | 65 | 1:15 |
Morpholine incorporation employs SNAr reactions optimized for electron-deficient heterocycles:
Advanced catalytic systems enable efficient C-N and C-O bond formation:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0